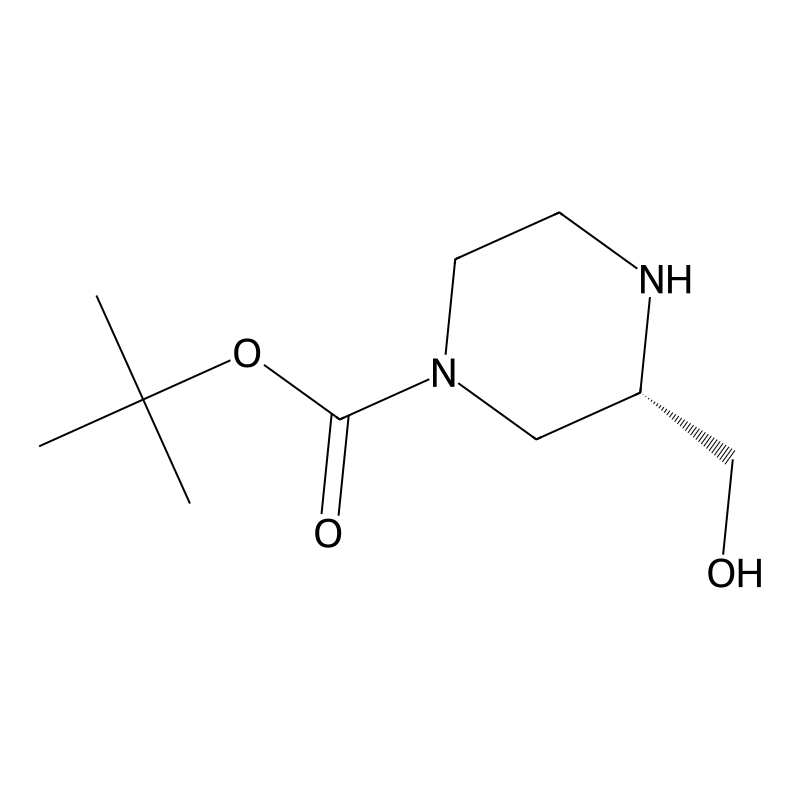

(s)-Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Synthetic Intermediate

Due to its functional groups, (S)-Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate can serve as a valuable building block in organic synthesis. The tert-butyl protecting group (Boc) allows for controlled manipulation of the molecule, while the piperazine ring and hydroxyl group offer opportunities for further chemical modifications. This makes it a versatile intermediate for the synthesis of more complex molecules with potential biological activities [].

Medicinal Chemistry

The piperazine ring structure is a common motif found in many bioactive molecules. Research suggests that (S)-Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate or its derivatives could be explored for their potential medicinal properties. However, specific details regarding its biological targets or therapeutic effects are limited in the available scientific literature. Further research is needed to explore this application [].

Material Science

(S)-Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate is a chemical compound characterized by its unique structure and functional groups. It belongs to the class of piperazine derivatives, which are known for their diverse biological activities. The compound has a molecular formula of C₁₀H₂₀N₂O₃ and a molecular weight of approximately 216.2774 g/mol. Its structure features a piperazine ring with a hydroxymethyl group and a tert-butyl ester at the carboxylic acid position, making it an interesting candidate for various chemical and biological applications .

- Enzyme inhibition: Some piperazine-hydroxymethyl derivatives have been shown to inhibit specific enzymes, potentially impacting cellular processes.

- Antimicrobial activity: Certain piperazine derivatives with a hydroxymethyl group have exhibited antimicrobial activity against bacteria and fungi.

- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat when working with this compound.

- Handle it in a well-ventilated fume hood.

- Avoid contact with skin and eyes.

- Store it in a cool, dry place away from incompatible chemicals.

- Esterification: The carboxylic acid group can react with alcohols to form esters, which can be useful in synthesizing more complex molecules.

- Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed back to the corresponding carboxylic acid and alcohol.

- Nucleophilic Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions, allowing for further functionalization of the compound.

These reactions highlight its versatility in organic synthesis and medicinal chemistry.

The biological activity of (S)-tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate is primarily attributed to its structural features that interact with biological targets. Piperazine derivatives are known for their pharmacological properties, including:

- Antidepressant Effects: Some studies suggest that piperazine derivatives may exhibit antidepressant-like activity through modulation of neurotransmitter systems.

- Antimicrobial Activity: Compounds with similar structures have demonstrated antimicrobial properties against various pathogens.

- CNS Activity: The compound may also influence central nervous system functions, making it a candidate for neuropharmacological studies .

Several synthetic routes have been developed to produce (S)-tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate:

- Direct Esterification: This method involves reacting (S)-3-hydroxymethylpiperazine-1-carboxylic acid with tert-butanol in the presence of an acid catalyst.

- Nucleophilic Substitution: A hydroxymethyl group can be introduced onto a piperazine derivative through nucleophilic substitution reactions followed by esterification.

- Multi-step Synthesis: More complex synthetic pathways may involve multiple steps, including protection-deprotection strategies to achieve the desired functional groups while maintaining stereochemistry.

These methods allow for the efficient synthesis of the compound while controlling purity and yield.

(S)-Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate has various applications in fields such as:

- Pharmaceutical Development: Due to its potential biological activities, it is being investigated as a lead compound for drug development targeting mental health disorders and infections.

- Chemical Research: It serves as an intermediate in the synthesis of other biologically active compounds.

- Material Science: Its unique properties may find applications in developing novel materials or coatings.

Interaction studies focus on how (S)-tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate interacts with biological systems. These studies typically involve:

- Binding Affinity Assessments: Evaluating how well the compound binds to specific receptors or enzymes.

- In vitro Studies: Testing its effects on cell lines to determine cytotoxicity and other biological responses.

- In vivo Studies: Animal models may be used to assess pharmacokinetics and therapeutic efficacy.

Such studies are crucial for understanding its potential therapeutic roles and safety profiles.

Several compounds share structural similarities with (S)-tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate. Here are some notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-(2-Hydroxyethyl)piperazine | Hydroxyethyl group instead of hydroxymethyl | Different solubility and reactivity |

| Tert-butyl 4-piperidone | Piperidine ring instead of piperazine | Potentially different pharmacological effects |

| N-Boc-piperazine | Boc protection on nitrogen atom | Stability under acidic conditions |

These compounds illustrate variations in structure that can lead to different biological activities and chemical reactivities, emphasizing the uniqueness of (S)-tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate within this class of compounds .

Classical Synthetic Approaches

N-Protection Strategies in Piperazine Ring Systems

The synthesis of (S)-tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate requires selective nitrogen protection to enable subsequent functionalization while maintaining the desired stereochemistry [1]. Classical N-protection strategies employ tert-butoxycarbonyl (Boc) protection as the predominant approach due to its stability under basic conditions and ease of removal under acidic conditions [27].

The most widely utilized method involves the reaction of piperazine with di-tert-butyl dicarbonate (Boc2O) under controlled conditions to achieve selective mono-protection [39]. This approach faces the significant challenge of competing di-protection, which reduces overall yield and requires careful optimization of reaction stoichiometry [8]. The selectivity can be enhanced by employing piperazine in excess relative to the protecting reagent, typically maintaining a 2:1 molar ratio to favor mono-substitution [15].

An alternative strategy utilizes 1H-imidazole-1-carboxylate intermediates in a two-step process that provides improved selectivity [15]. This carbonyldiimidazole (CDI)-mediated approach involves initial formation of tert-butyl 1H-imidazole-1-carboxylate, followed by reaction with piperazine in aqueous brine solution [15]. The method demonstrates yields of 80-95% with significantly reduced formation of di-protected products compared to direct Boc2O approaches [15].

The protection reaction typically proceeds under mild conditions at room temperature to 30°C, with reaction times ranging from 30 minutes to 12 hours depending on the specific reagent system employed [8]. Sodium carbonate or potassium carbonate are commonly used as bases to maintain alkaline conditions throughout the reaction [8] [15].

Stereoselective Introduction of the Hydroxymethyl Group

The stereoselective introduction of the hydroxymethyl group at the 3-position of the piperazine ring represents a critical step in synthesizing the target compound [17]. Classical approaches rely on the ring-opening of chiral epoxides, particularly (R)-glycidol, to establish the desired stereochemistry [2] [33].

The glycidol ring-opening strategy involves nucleophilic attack by the free nitrogen of mono-protected piperazine on the less-substituted carbon of the epoxide [33]. This reaction proceeds through an SN2 mechanism, ensuring inversion of configuration and leading to the desired (S)-stereochemistry when starting from (R)-glycidol [33]. Reaction conditions typically employ elevated temperatures of 55-65°C and may require extended reaction times of 2-5 hours to achieve complete conversion [2].

Alternative stereoselective approaches utilize amino acid precursors as chiral building blocks [17] [19]. The methodology involves condensation of serine methyl ester hydrochloride with N-tert-butoxycarbonyl-L-amino acids, followed by cyclization and reduction steps [17] [19]. This four-step sequence provides access to para-substituted 2-hydroxymethyl piperazines with excellent stereochemical control and yields ranging from 65-85% [17] [19].

The reduction step in amino acid-derived approaches typically employs sodium borohydride or lithium aluminum hydride under controlled conditions to convert intermediate carbonyl groups to the desired hydroxymethyl functionality [41]. Temperature control during reduction is critical to prevent epimerization and maintain stereochemical integrity [29].

Modern Synthetic Pathways

Catalytic Methods Using Copper Chromite

Copper chromite catalysts have emerged as powerful tools for the synthesis of piperazine derivatives through reductive cyclization processes [6]. The catalyst composition typically consists of 84% copper oxide and 15% chromium oxide supported on appropriate carriers [6]. These catalytic systems operate under high-temperature and high-pressure conditions, enabling direct formation of piperazine rings from diamine precursors [6].

The copper chromite-catalyzed process involves the reaction of monoethanolamine with ammonia at temperatures ranging from 215-240°C under pressures of 34-250 atmospheres [6]. Under these conditions, the catalyst facilitates both dehydration and cyclization reactions, leading to piperazine formation with yields of 42.8 mol% based on converted starting material [6]. The reaction typically requires 1-2 hours residence time and continuous hydrogen flow to maintain catalyst activity [6].

Industrial implementations of copper chromite catalysis employ fixed-bed reactor configurations with prereduced catalyst beds [6]. The weight ratio of ethanolamine to catalyst is maintained at approximately 1.28, with contact times averaging 4.4 minutes [6]. This process demonstrates excellent scalability and has been successfully implemented for large-scale piperazine production [6].

The catalyst demonstrates remarkable thermal stability and can operate continuously for extended periods without significant deactivation [6]. However, periodic regeneration through hydrogen reduction at elevated temperatures is required to maintain optimal activity [6]. The harsh reaction conditions necessitate specialized equipment capable of withstanding high pressures and temperatures [6].

Green Chemistry Approaches for Synthesis

Green chemistry principles have been increasingly applied to piperazine synthesis to reduce environmental impact and improve process sustainability [5] [9]. Solvent-free synthetic approaches represent a significant advancement in this direction, eliminating the need for organic solvents while maintaining high reaction efficiency [5].

Heterogeneous catalysis using metal ions supported on commercial polymeric resins provides an environmentally benign alternative to traditional homogeneous catalysts [5]. These supported catalysts can be easily recovered and recycled, reducing waste generation and improving overall process economics [5]. Typical reaction conditions involve temperatures of 80-120°C under atmospheric pressure with reaction times of 16-24 hours [5].

Microwave-assisted synthesis has been demonstrated as an effective green chemistry approach for piperazine derivatives [5]. This methodology enables rapid heating and precise temperature control, leading to reduced reaction times and improved yields [5]. The use of microwave irradiation can reduce typical reaction times from hours to minutes while maintaining product quality [5].

Water-based reaction systems have been developed as alternatives to organic solvents for specific synthetic transformations [15]. These aqueous processes typically employ phase-transfer catalysts or surfactants to facilitate reactions between hydrophobic and hydrophilic components [15]. The use of water as a reaction medium significantly reduces environmental impact and simplifies product isolation [15].

Continuous Flow Processing Techniques

Continuous flow processing has revolutionized the synthesis of piperazine derivatives by enabling precise control over reaction parameters and improved safety profiles [11] [12]. Flow reactors allow for rapid mixing, efficient heat transfer, and precise residence time control, leading to enhanced reaction selectivity and yield [12].

The implementation of continuous flow processing for piperazine synthesis involves the use of coiled loop reactors with controlled heating systems [12]. Optimized conditions for flow synthesis include temperatures of 130-190°C with residence times of 30 minutes to 2 hours, depending on the specific transformation [12]. These conditions enable complete conversion while minimizing side product formation [12].

Microwave-assisted flow processing combines the advantages of both technologies, providing rapid heating and precise temperature control in a continuous format [11]. This approach has been successfully applied to the synthesis of tert-butyl piperazine-1-carboxylate derivatives with yields of 80-90% [11]. The integration of microwave heating with flow processing enables scalable synthesis with reduced energy consumption [11].

Flow processing demonstrates particular advantages for reactions involving hazardous reagents or extreme conditions [12]. The small reaction volumes and continuous operation reduce safety risks while enabling precise control over reaction parameters [12]. Additionally, flow systems can be easily automated and scaled up for industrial production [12].

Industrial-Scale Synthesis Considerations

Cost-Effective Synthetic Routes from Ethylenediamine and (R)-glycidol

Industrial synthesis of (S)-tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate relies heavily on cost-effective starting materials, with ethylenediamine and (R)-glycidol representing the most economical precursors [13] [31]. The synthetic route begins with the protection of ethylenediamine using tert-butyl dicarbonate to form mono-protected intermediates [13].

The process involves initial formation of 3,4-dehydropiperazine-2-one derivatives through condensation of ethyl acetoacetate with substituted ethylenediamine [13]. This intermediate undergoes subsequent reduction using appropriate reducing agents to yield the target piperazine derivatives [13]. The overall process demonstrates yields of 60-80% over multiple steps while utilizing readily available and cost-effective starting materials [13].

Large-scale implementation requires careful consideration of raw material costs and availability [31]. Ethylenediamine, as a bulk chemical produced from ethylene oxide and ammonia, provides a cost-effective foundation for industrial synthesis [31]. The integration of (R)-glycidol, derived from renewable glycerol sources, aligns with sustainability objectives while maintaining economic viability [31].

Process optimization for industrial scale focuses on minimizing waste generation and maximizing atom economy [31]. The use of recyclable catalysts and solvent recovery systems significantly reduces operational costs and environmental impact [31]. Capital expenditure analysis indicates that piperazine manufacturing plants require substantial initial investment but demonstrate favorable return on investment due to growing market demand [31].

Scalability Challenges and Solutions

Scalability challenges in piperazine synthesis primarily arise from heat transfer limitations, mass transfer constraints, and safety considerations associated with high-pressure operations [12] [31]. Traditional batch processes face difficulties in maintaining uniform temperature distribution in large reactors, leading to reduced selectivity and yield [12].

The transition from laboratory to industrial scale requires careful redesign of reaction systems to accommodate larger volumes while maintaining reaction efficiency [12]. Heat transfer becomes increasingly challenging as reactor size increases, necessitating advanced cooling and heating systems to prevent hot spots and ensure uniform temperature distribution [31].

Mass transfer limitations become pronounced in scaled-up systems, particularly for heterogeneous catalytic processes [31]. The implementation of advanced mixing systems, including static mixers and high-shear impellers, helps overcome these limitations and maintain reaction rates comparable to laboratory scale [31].

Safety considerations for large-scale operations include pressure relief systems, emergency shutdown procedures, and containment measures for hazardous materials [31]. The design of industrial plants must comply with stringent safety regulations while maintaining operational efficiency [31]. Regular safety audits and maintenance programs are essential for sustained operation [31].

Chiral Resolution and Enantioselective Synthesis

Camphorsulfonic Acid Resolution Methods

Camphorsulfonic acid (CSA) resolution represents a classical approach for obtaining enantiomerically pure piperazine derivatives [14]. This method exploits the differential solubility of diastereomeric salts formed between racemic piperazine bases and the chiral acid [14]. The resolution process typically achieves enantiomeric excesses exceeding 95% for the isolated enantiomers [14].

The CSA resolution procedure involves dissolving racemic piperazine derivatives in appropriate solvents, followed by addition of stoichiometric amounts of camphorsulfonic acid [14]. The resulting diastereomeric salts exhibit different crystallization behaviors, enabling separation through selective precipitation or fractional crystallization [14]. Typical solvents include alcohols, acetone, or acetonitrile, depending on the specific substrate structure [14].

Process optimization requires careful control of temperature, concentration, and crystallization conditions to maximize resolution efficiency [14]. The less soluble diastereomeric salt typically precipitates first, providing one enantiomer in high purity [14]. The remaining enantiomer can be recovered from the mother liquor after neutralization and extraction [14].

The economic viability of CSA resolution depends on the ability to recycle the chiral resolving agent and the market value differential between enantiomers [14]. Recovery of camphorsulfonic acid through acid-base extraction and purification enables multiple use cycles, reducing overall process costs [14]. However, the inherent 50% maximum theoretical yield limits the overall efficiency of this approach [14].

Asymmetric Catalysis Approaches

Asymmetric catalysis provides direct access to enantiomerically pure piperazine derivatives without the need for resolution steps [18] [20]. Chiral catalysts enable the formation of new stereogenic centers with high enantioselectivity, typically achieving enantiomeric excesses of 70-90% [18]. These approaches offer significant advantages in atom economy and overall process efficiency [20].

Chiral dimethylaminopyridine (DMAP) analogues have been employed for the enantioselective acylation of piperazine derivatives [20]. These catalysts operate through kinetic resolution mechanisms, selectively acylating one enantiomer while leaving the other unchanged [20]. Optimal reaction conditions typically involve low temperatures (-42°C) in chloroform with controlled stoichiometry to achieve maximum selectivity [20].

Transition metal catalysts, particularly those based on palladium, rhodium, and ruthenium, have shown promise for asymmetric piperazine synthesis [22]. These catalysts enable stereospecific transformations with excellent stereoselectivity (>99% enantiomeric excess) through carefully designed ligand systems [22]. The one-pot, three-component approach using N-activated aziridines demonstrates particular efficiency [22].

The development of new chiral catalysts continues to expand the scope of asymmetric piperazine synthesis [18]. Recent advances include the use of organocatalysts and bioinspired systems that operate under mild conditions while maintaining high selectivity [18]. These systems offer potential for green and sustainable synthesis approaches [18].

Enzymatic Resolution Strategies

Enzymatic resolution provides a biocatalytic approach to obtaining enantiomerically pure piperazine derivatives under mild reaction conditions [21] [24]. Hydrolytic enzymes, particularly alcalase, have demonstrated effectiveness for the kinetic resolution of racemic piperazine carboxylates [21]. This approach typically achieves enantiomeric excesses of 45-55% for each enantiomer while operating under physiological conditions [21].

The enzymatic resolution of methyl-4-(tert-butyroxycarbonyl)-piperazine-2-carboxylate using alcalase represents a well-established protocol [21]. The enzyme selectively hydrolyzes one enantiomer of the methyl ester while leaving the other unchanged, enabling separation based on differential physical properties [21]. Reaction conditions typically involve aqueous buffer systems at pH 7-8 and temperatures of 37-45°C [21].

Lipase-catalyzed acylation reactions provide an alternative enzymatic approach for piperazine resolution [24]. These enzymes demonstrate selectivity for specific enantiomers during acylation reactions, enabling kinetic resolution through differential reaction rates [24]. Optimized conditions using lipase LIP-300 and trifluoroethyl isobutyrate achieve high selectivity factors and enable efficient separation of enantiomers [24].

The scalability of enzymatic resolution depends on enzyme stability, substrate tolerance, and product inhibition effects [24]. Immobilized enzyme systems offer advantages in terms of catalyst recovery and reuse, reducing overall process costs [24]. However, the requirement for mild reaction conditions and limited substrate scope may restrict the applicability of enzymatic approaches for industrial-scale synthesis [24].

| Method Category | Specific Approach | Typical Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Classical N-Protection | Boc2O Protection | 75-90 | High selectivity, mild conditions | Competing di-protection |

| Classical N-Protection | CDI-mediated Acylation | 80-95 | Green reagent, aqueous workup | Limited substrate scope |

| Classical Stereoselective | Glycidol Ring Opening | 65-85 | Direct stereocontrol | Requires chiral starting material |

| Copper Chromite Catalysis | Cu-Cr Catalyzed Cyclization | 70-85 | High temperature tolerance | Harsh reaction conditions |

| Green Chemistry | Solvent-free Synthesis | 85-95 | Environmentally friendly | Limited to specific substrates |

| Continuous Flow | Microwave-assisted Flow | 80-90 | Scalable, reduced reaction time | Equipment requirements |

| Industrial Scale | Ethylenediamine + R-Glycidol | 60-80 | Cost-effective feedstocks | Lower overall yields |

| Camphorsulfonic Acid Resolution | CSA-mediated Resolution | 40-50 (per enantiomer) | High enantiomeric purity | Requires separation step |

| Asymmetric Catalysis | Chiral Catalyst Systems | 70-90 | High enantioselectivity | Expensive catalysts |

| Enzymatic Resolution | Alcalase-mediated Resolution | 45-55 (per enantiomer) | Mild enzymatic conditions | Limited substrate tolerance |

| Synthesis Type | Temperature (°C) | Pressure (atm) | Reaction Time | Key Catalysts/Reagents |

|---|---|---|---|---|

| Copper Chromite Catalysis | 215-240 | 34-250 | 1-2 hours | Cu-Cr oxide (84% CuO, 15% Cr2O3) |

| Green Chemistry Approach | 80-120 | 1 | 16-24 hours | Heterogeneous metal catalysts |

| Continuous Flow Processing | 130-190 | 1 | 30 minutes | Microwave heating |

| Industrial Scale Synthesis | 150-220 | 7-17 | 2-5 hours | Raney cobalt, molecular sieves |

| Chiral Resolution | 20-60 | 1 | 12-48 hours | Camphorsulfonic acid |